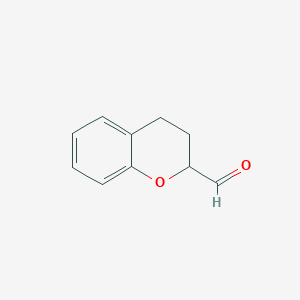
Chroman-2-carbaldehyde
カタログ番号 B2395723
分子量: 162.188
InChIキー: PUMRUSBKNSBTAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04654362
Procedure details


To a stirred solution of 12 parts of (+)-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid in 270 parts of tetrahydrofuran were added 11 parts of 1,1'-carbonylbis[1H-imidazole]. After stirring for 1 hour at room temperature, the whole was cooled to -70° C. and 84 parts of a solution of bis(2-methylpropyl)aluminum hydride 1.5M in methylbenzene were added dropwise. Upon completion, stirring was continued for 20 minutes at -70° C. After the addition of 40 parts of methanol, the reaction mixture was poured onto water. The whole was acidified and the product was extracted with 1,1'-oxybisethane. The extract was washed with water, dried, filtered and evaporated. The residue was purified by filtration over silica gel using trichloromethane as eluent. The pure fractions were collected and the eluent was evaporated, yielding 9.50 parts (84% ) of (+)-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde as a residue; [α]D =+94.8° (c=1% in CH3OH) (intermediate 49).
[Compound]
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[CH2:4][CH2:3][CH:2]1[C:11](O)=[O:12].O1CCCC1.C(N1C=CN=C1)(N1C=CN=C1)=O.[H-].CC(C)C[Al+]CC(C)C>CC1C=CC=CC=1.CO>[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[CH2:4][CH2:3][CH:2]1[CH:11]=[O:12] |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
12
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C(CCC2=C1C=CC=C2)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].CC(C[Al+]CC(C)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC1=CC=CC=C1
|
Step Three
[Compound]
|
Name
|
40
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the whole was cooled to -70° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Upon completion, stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 20 minutes at -70° C
|
|
Duration
|
20 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was poured onto water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with 1,1'-oxybisethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The residue was purified by filtration over silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pure fractions were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the eluent was evaporated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(CCC2=C1C=CC=C2)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
